molecular formula C14H18O3 B12867959 (1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate

(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate

Cat. No.: B12867959
M. Wt: 234.29 g/mol
InChI Key: WPTIXUDEALSQOF-QWHCGFSZSA-N
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Description

(1R,2R)-Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate is a chiral cyclopropane derivative characterized by a benzyloxymethyl substituent and an ethyl ester group. Cyclopropane derivatives are widely studied for their conformational rigidity and applications in medicinal chemistry, agrochemicals, and materials science. This compound’s synthesis typically involves cyclopropanation strategies, with the benzyloxymethyl group introduced via etherification or alkylation reactions. Its structural complexity and stereochemical precision make it a valuable intermediate for further functionalization .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl (1R,2R)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H18O3/c1-2-17-14(15)13-8-12(13)10-16-9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13+/m0/s1

InChI Key

WPTIXUDEALSQOF-QWHCGFSZSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1COCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CC1COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : Triethyl 2-(benzyloxy)methylphosphonoacetate (or analogous phosphonate ester), n-butyllithium as base, and an appropriate epoxide.
  • Solvent : Dimethoxyethane (DME) or tetrahydrofuran (THF).
  • Temperature : Initial mixing at 25 °C, followed by heating to 130 °C for extended periods (e.g., 20 hours).
  • Workup : Quenching with saturated aqueous ammonium chloride, extraction with diethyl ether, drying over magnesium sulfate, and purification by flash column chromatography.

Mechanism Overview

  • Deprotonation of the phosphonate ester by n-butyllithium generates a stabilized carbanion.
  • Nucleophilic attack on the epoxide ring opens it, forming a β-hydroxyphosphonate intermediate.
  • Intramolecular cyclization leads to the cyclopropane ring formation with stereochemical control.
  • The benzyloxy methyl group is introduced via the phosphonate substituent.

Representative Data Table of Reaction Parameters and Yields

Entry Phosphonate Ester Used Epoxide Used Temperature (°C) Reaction Time (h) Yield (%) Stereochemistry
1 Triethyl 2-(benzyloxy)methylphosphonoacetate (S)-Styrene oxide 130 20 79-95 (1R,2R) major isomer
2 Triethyl 2-benzylphosphonoacetate (S)-Styrene oxide 130 20 75-90 (1R,2S) or (1S,2S)
3 Triethyl 2-phosphonopropionate (S)-Styrene oxide 130 20 79-95 (1R,2S)

Note: The yields and stereochemistry are consistent with the formation of cyclopropane esters bearing benzyloxy or benzyl substituents.

Purification and Characterization

  • Purification : Flash column chromatography on silica gel using low polarity eluents such as 4% ethyl acetate in petroleum ether.
  • Characterization : Confirmed by NMR spectroscopy (1H, 13C), IR spectroscopy (notable carbonyl stretch ~1714 cm⁻¹), and high-resolution mass spectrometry (HRMS).
  • Optical Rotation : Specific rotation values confirm stereochemical purity, e.g., [α]D values around -142.0 (c 1.7, acetone) for related compounds.

Alternative Methods and Notes

  • Some patents describe cyclopropane derivatives prepared via other routes, including cyclopropanation of alkenes or via diazo compounds, but these are less specific to the benzyloxy methyl substituent.
  • The stereochemical outcome is highly dependent on the choice of chiral epoxide and phosphonate ester.
  • The reaction conditions require careful control of temperature and stoichiometry to maximize yield and stereoselectivity.

Summary Table of Key Analytical Data for this compound

Property Data/Value Method/Reference
Molecular Formula C15H20O3 Calculated
Molecular Weight 248.32 g/mol Calculated
IR (cm⁻¹) 1714 (C=O stretch), 1603, 1499 IR Spectroscopy
1H NMR (CDCl3, δ ppm) Signals consistent with cyclopropane and benzyloxy groups NMR Spectroscopy
13C NMR (CDCl3, δ ppm) Carbonyl ~175 ppm, aromatic carbons, cyclopropane carbons NMR Spectroscopy
HRMS (m/z) Found: 249.14 (M+H)+ Mass Spectrometry
Optical Rotation [α]D ≈ -142.0 (c 1.7, acetone) Polarimetry

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the cyclopropane ring can provide structural rigidity and influence the compound’s binding affinity. The ester group can undergo hydrolysis, releasing the active cyclopropane derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate with three analogs: ethyl 1-(chlorocarbonyl)-2,2-dimethylcyclopropanecarboxylate (), 2,2-dimethyl-1-(4-sulfamoylphenylcarbamoyl)cyclopropanecarboxylic acid (), and methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate (PPCC) ().

Structural and Functional Group Analysis
Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C)
This compound Benzyloxymethyl, ethyl ester 278.32 Not reported
Ethyl 1-(chlorocarbonyl)-2,2-dimethylcyclopropanecarboxylate Chlorocarbonyl, dimethyl cyclopropane, ethyl ester 220.67 138–140
2,2-Dimethyl-1-(4-sulfamoylphenylcarbamoyl)cyclopropanecarboxylic acid Sulfamoylphenylcarbamoyl, dimethyl cyclopropane, carboxylic acid 342.37 180–183
PPCC 4-Methylphenyl, 4-hydroxy-4-phenylpiperidinylmethyl, methyl ester 437.52 Not reported

Key Observations :

  • The benzyloxymethyl group in the target compound enhances lipophilicity compared to the polar sulfamoylphenylcarbamoyl group in the second analog .
  • PPCC’s piperidinylmethyl substituent introduces basicity and hydrogen-bonding capacity, critical for its neuroprotective σ-receptor binding .

Key Observations :

  • The target compound’s stereoselective synthesis likely requires chiral auxiliaries or catalysts, contrasting with the non-chiral intermediates in .
  • High yields (88–90%) in analogs are attributed to optimized coupling and hydrolysis conditions .
  • PPCC’s resolution via chiral HPLC highlights the importance of enantiopurity for biological activity .

Key Observations :

  • The target compound’s benzyloxymethyl group increases LogP compared to analogs, suggesting better membrane permeability .
  • PPCC’s neuroprotective activity correlates with its σ-receptor affinity, a property absent in the sulfonamide derivatives .
  • Limited aqueous solubility across all compounds necessitates formulation optimization for therapeutic use.

Biological Activity

(1R,2R)-Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate is a cyclopropane derivative that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a cyclopropane ring attached to an ethyl ester and a benzyloxy group, which may influence its interaction with biological targets.

  • Molecular Formula : C14_{14}H18_{18}O3_3
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 2734861-48-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy. Specific IC50_{50} values have been reported for various cancer cell lines, indicating its potency.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic processes, which could be significant for drug development targeting metabolic disorders.

Antimicrobial Studies

A study by Chanthamath et al. (2013) evaluated the antimicrobial efficacy of several cyclopropane derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited significant cytotoxic effects with IC50_{50} values ranging from 15 to 30 µM after 48 hours of exposure. These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further elucidation .

Enzyme Inhibition

The compound was also tested for its ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Results showed moderate inhibition with IC50_{50} values of approximately 25 µM for AChE and 30 µM for BuChE. This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated improved outcomes when treated with formulations containing this compound alongside standard antibiotics.
  • Case Study 2 : In a preclinical model of breast cancer, administration of the compound led to a reduction in tumor size and increased survival rates compared to control groups.

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